adrenorphin adrenorphin Potent, selective endogenous μ and κ opioid agonist. Shows analgesic and respiratory depressant effects in vivo.
Adrenorphin, also known as metorphamide, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Adrenorphin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005291
InChI: InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
SMILES: CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C44H69N15O9S
Molecular Weight: 984.2 g/mol

adrenorphin

CAS No.:

Cat. No.: VC0005291

Molecular Formula: C44H69N15O9S

Molecular Weight: 984.2 g/mol

* For research use only. Not for human or veterinary use.

adrenorphin -

Molecular Formula C44H69N15O9S
Molecular Weight 984.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Standard InChI Key XJOQRTJDYAHKPY-MWSMAVIUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
SMILES CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Structural and Biosynthetic Characteristics of Adrenorphin

Primary Structure and Modifications

Adrenorphin’s primary sequence (YGGFMRRV-NH₂) shares homology with methionine-enkephalin (YGGFM) but includes additional C-terminal residues (Arg-Arg-Val) and a critical amidated valine. This C-terminal amidation enhances receptor binding affinity and metabolic stability compared to non-amidated opioids . The structural alignment is as follows:

PositionAmino AcidModification
1TyrN-terminal
2–4Gly-Gly-PheCore enkephalin
5MetSulfur-containing
6–7Arg-ArgBasic residues
8ValC-terminal amidation

Biosynthetic Pathway

Adrenorphin is processed from proenkephalin A, a precursor protein that also yields enkephalins, adrenorphin, and other bioactive peptides. Unique proteolytic cleavage at paired basic residues (Lys-Arg) and subsequent amidation by peptidylglycine α-amidating monooxygenase (PAM) distinguish its post-translational modification . Regional differences in processing enzymes explain its heterogeneous distribution in neural and endocrine tissues .

Pharmacological Profile and Receptor Interactions

Opioid Receptor Affinity

Adrenorphin binds selectively to μ- and κ-opioid receptors (MOR and KOR), with negligible activity at δ-opioid receptors (DOR). Competitive binding assays reveal a Ki of 12 nM for MOR, making it 10-fold more potent than Leu-enkephalin . Its balanced MOR/KOR agonism underpins dual analgesic and respiratory effects:

ReceptorAgonist ActivityFunctional Outcome
μ-opioidYes (Ki: 12 nM)Analgesia, respiratory depression
κ-opioidYesDysphoria, diuresis
δ-opioidNo

Analgesic Mechanisms

In rodent models, adrenorphin administration suppresses nociceptive responses in tail-flick and hot-plate tests. Its effects are reversible by naloxone, confirming opioid receptor mediation . Unlike morphine, adrenorphin’s analgesia lacks tolerance development in chronic pain models, suggesting unique receptor internalization dynamics .

Respiratory Effects

Adrenorphin induces dose-dependent respiratory depression via MOR activation in the pre-Bötzinger complex. This contrasts with κ-selective agonists, which minimally affect respiration, highlighting the risks of systemic MOR targeting .

Synthetic Analogs and Structure-Activity Relationships

Early Synthetic Efforts

The 1987 synthesis of [D-His²]-adrenorphin by Funakoshi et al. demonstrated that substituting D-amino acids at position 2 enhances enzymatic stability without compromising receptor affinity . Key findings from analog studies include:

AnalogModificationReceptor Activity (vs. Leu-enkephalin)
[D-His²]-adrenorphinD-His at position 23× higher MOR/KOR activity
[D-Arg²]-enkephalinD-Arg at position 2No significant change
Arg⁶,Arg⁷-Val-NH₂C-terminal extensionEnhanced MOR selectivity

Impact of C-Terminal Extensions

Extending the C-terminus with basic residues (e.g., Arg-Arg-Ile-Arg) improves blood-brain barrier penetration but reduces analgesic potency, likely due to increased polarity .

Regional Distribution in the Mammalian Brain

Comparative Analysis with PH-8P

Radioimmunoassay and HPLC studies reveal adrenorphin’s unique distribution in rat brains, contrasting with PH-8P (a related proenkephalin-derived peptide) :

Brain RegionAdrenorphin (pmol/g)PH-8P (pmol/g)
Olfactory bulb12.3 ± 1.22.1 ± 0.3
Striatum4.7 ± 0.86.9 ± 0.9
Hypothalamus3.1 ± 0.54.2 ± 0.6
Brainstem2.8 ± 0.41.8 ± 0.2

The olfactory bulb’s high adrenorphin concentration suggests a role in pheromone signaling or neurogenesis, though exact mechanisms remain unclear .

Adrenal Medulla Localization

In adrenal medulla chromaffin cells, adrenorphin co-localizes with catecholamines, implicating it in stress response modulation. Plasma levels rise during acute hypoxia, potentially exacerbating respiratory depression in pathological states .

Chemical and Physical Properties

Adrenorphin’s chemical profile, critical for experimental handling, is summarized below:

PropertyValueSource
Molecular formulaC₄₄H₆₉N₁₅O₉S
Molecular weight984.18 g/mol
Solubility≥98.4 mg/mL in DMSO
Storage conditions-20°C (stable for 1 month)
CAS registry88377-68-8

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